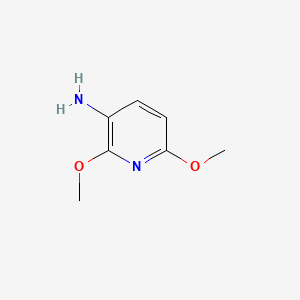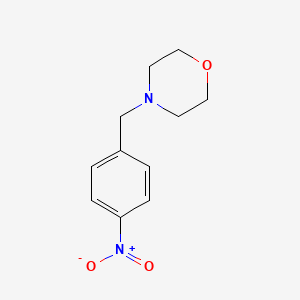
4-(4-Nitrobenzyl)morpholine
Descripción general
Descripción
4-(4-Nitrobenzyl)morpholine is a useful research compound. Its molecular formula is C11H14N2O3 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Bioreductive Alkylation
- Nitrobenzyl derivatives as bioreductive alkylating agents : 4-(4-Nitrobenzyl)morpholine and related compounds were studied for their ability to undergo chemical and electrochemical reduction, leading to the formation of reactive intermediates capable of alkylation. This process highlights the potential of these compounds in bioreductive alkylation, a technique relevant in medicinal chemistry (Kirkpatrick, Johnson, & Sartorelli, 1986).
Crystallography and Molecular Docking
- Crystallographic analysis of arylmethyl compounds : A study involving crystallographic analysis of compounds similar to this compound revealed insights into weak hydrogen bonds and the effects of various functional groups on intermolecular interactions. This research is significant in understanding the structural aspects of such compounds (Al-Mutairi et al., 2021).
Heterocyclic Synthesis
- Enaminonitriles in heterocyclic synthesis : Research on the synthesis of 1,3-Diaryl-4-aminopyrazole derivatives using 4-nitrobenzylcyanide and morpholine demonstrates the application of this compound in the field of heterocyclic chemistry, contributing to the development of novel organic compounds (Medrasi, Al-Sheikh, & Salaheldin, 2013).
Therapeutic Potential
- Inhibition of nucleoside transport proteins : A study involving the synthesis of compounds related to this compound highlighted their potential as inhibitors of nucleoside transport proteins, suggesting possible therapeutic applications in the treatment of diseases like cancer (Tromp et al., 2005).
Polymer Chemistry
- Smart morpholine-functional statistical copolymers : Research in polymer chemistry has explored the synthesis of morpholine-functional homopolymers and copolymers, which includes derivatives of this compound. These studies are essential in developing materials with specific physical properties like thermo-responsiveness (Lessard, Savelyeva, & Maríc, 2012).
Structural Chemistry
- Nickel and zinc complexes with this compound : Studies involving the formation of nickel and zinc complexes highlight the role of this compound in the field of structural chemistry, contributing to the understanding of metal-ligand interactions and the formation of supramolecular structures (Chen et al., 2009).
Safety and Hazards
4-(4-Nitrobenzyl)morpholine is associated with several hazards. It can cause severe skin burns and eye damage . It is also harmful if inhaled or swallowed . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Direcciones Futuras
Propiedades
IUPAC Name |
4-[(4-nitrophenyl)methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-13(15)11-3-1-10(2-4-11)9-12-5-7-16-8-6-12/h1-4H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTGXGBOYZAKTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354811 | |
| Record name | 4-(4-nitrobenzyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6425-46-3 | |
| Record name | 4-(4-nitrobenzyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-(4-Nitrobenzyl)morpholine?
A1: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula of this compound as C11H14N2O3 []. Using the periodic table, we can calculate the molecular weight:
Q2: The abstract mentions an intermolecular interaction involving the nitro group. Can you elaborate on this interaction and its significance?
A2: The abstract states that an oxygen atom from the nitro group interacts with the centroid of a neighboring benzene ring []. This interaction, with a distance of 3.933 Å, contributes to the stabilization of the crystal structure. While not a classical hydrogen bond, this interaction suggests a degree of pi-stacking or electrostatic attraction between the electron-rich benzene ring and the electron-withdrawing nitro group. This type of interaction can influence the compound's physical properties, such as melting point and solubility.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




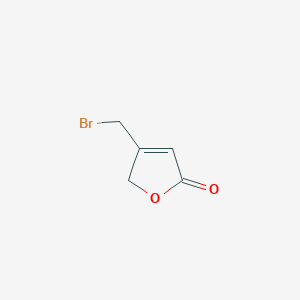
![2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1269109.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1269110.png)
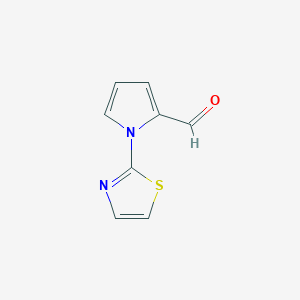


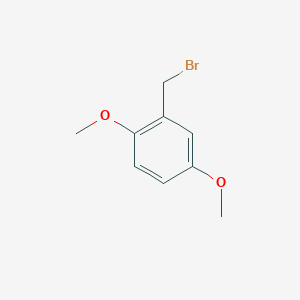
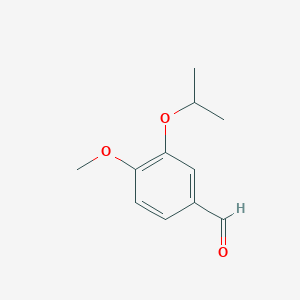
![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylic acid](/img/structure/B1269123.png)
